molecular formula C12H19NO4 B2372726 1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate CAS No. 1293370-64-5

1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate

Cat. No.: B2372726
CAS No.: 1293370-64-5
M. Wt: 241.287
InChI Key: WRFDLNYBZIBNCC-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a tert-butyl group, a methyl group, and two carboxylate groups attached to a tetrahydropyridine ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3,4-dihydro-2H-pyridine-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFDLNYBZIBNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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